1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester 1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester
Brand Name: Vulcanchem
CAS No.: 93158-39-5
VCID: VC16502876
InChI: InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3
SMILES:
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol

1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester

CAS No.: 93158-39-5

Cat. No.: VC16502876

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester - 93158-39-5

Specification

CAS No. 93158-39-5
Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
IUPAC Name dibutyl cyclohexane-1,4-dicarboxylate
Standard InChI InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3
Standard InChI Key QGUFKMSGOYILME-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclohexane ring with two ester-functionalized carboxylic acid groups at the 1 and 4 positions. The chair conformation of the cyclohexane ring minimizes steric strain, while the butyl ester groups enhance lipophilicity and compatibility with nonpolar polymer matrices . The InChIKey QGUFKMSGOYILME-UHFFFAOYSA-N uniquely identifies its stereochemistry, though patents note that industrial-grade products often contain mixtures of cis and trans isomers .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₈O₄
Molecular Weight284.39 g/mol
SMILESCCCCOC(=O)C1CCC(CC1)C(=O)OCCCC
InChIKeyQGUFKMSGOYILME-UHFFFAOYSA-N
Density1.013 g/cm³
Melting Point30–32°C

Synthesis and Production Methods

Industrial Synthesis Pathways

The ester is typically synthesized via acid-catalyzed esterification of 1,4-cyclohexanedicarboxylic acid with excess butanol or transesterification of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) with butanol . A patented method involves reacting DMCD with butanol at 170–200°C under titanium-based catalysis, achieving yields exceeding 75% . Excess alcohol is distilled off under reduced pressure (10–100 torr), and the crude product is purified via fractional distillation .

Table 2: Optimized Reaction Conditions

ParameterRangeSource
Temperature170–200°C
Pressure10–100 torr
CatalystTitanium tetraisopropoxide
Reaction Time4–8 hours

Applications and Industrial Uses

Primary Role as a Plasticizer

The compound’s low volatility and high solvating power make it a superior alternative to phthalate-based plasticizers in polyvinyl chloride (PVC) formulations. Patents highlight its ability to reduce gelation temperatures (e.g., 73°C for PVC plastisols) while enhancing tensile strength and elongation . In flooring applications, blends containing 30–60 wt% of the ester improve flexibility and reduce migration compared to diisononyl phthalate (DINP) .

Table 3: Performance in PVC Formulations

Property1,4-Dibutyl EsterDINPSource
Gelation Temperature (°C)7390
Brookfield Viscosity (mPa·s)1,5002,800
Tensile Strength (MPa)18.516.2

Specialty Coatings and Resins

The ester’s resistance to hydrolysis and UV degradation enables its use in automotive coatings and epoxy resins. Its cycloaliphatic structure reduces yellowing in acrylic-based finishes, outperforming aromatic analogs like dioctyl terephthalate (DOTP) .

Physical and Chemical Characteristics

Thermal and Solubility Profiles

The compound exhibits a glass transition temperature (Tg) of -35°C, enhancing low-temperature flexibility in elastomers . It is sparingly soluble in water (0.1 mg/L at 25°C) but fully miscible with common organic solvents like toluene and ethyl acetate .

Table 4: Thermodynamic Properties

PropertyValueSource
Boiling Point320–325°C (dec.)
Flash Point150°C
LogP (

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